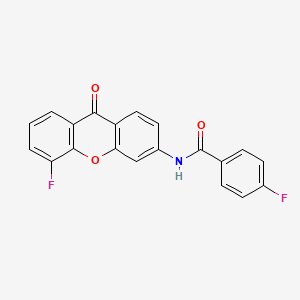![molecular formula C16H14Cl2N2O B2809735 3-(2,6-dichlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one CAS No. 2320377-27-1](/img/structure/B2809735.png)
3-(2,6-dichlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,6-dichlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization of Pyrrolopyridine Scaffolds :
- Research has focused on synthesizing and characterizing biologically active pyrrolopyridine compounds, which are structurally similar to the compound . These compounds have potential applications in medicinal chemistry due to their unique structural features (Sroor, 2019).
Crystal Structures and Supramolecular Arrangements :
- Studies on isomeric compounds related to 3-(2,6-dichlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one have explored their crystal structures. These studies contribute to understanding the molecular and crystallographic properties of such compounds, which is important for their potential applications in material science and pharmaceuticals (de Souza et al., 2015).
Synthetic Methods and Chemical Reactions :
- Research has also been conducted on developing synthetic methods for similar pyrrolopyridine systems. This includes exploring various chemical reactions that these compounds can undergo, which is crucial for their application in synthetic chemistry and drug development (Goto et al., 1991).
Molecular Docking and Antimicrobial Activity :
- Some studies have investigated the molecular structure and antimicrobial activity of related compounds. Molecular docking simulations are used to understand how these compounds interact with biological targets, which is essential for their potential use in developing new antimicrobial agents (Sivakumar et al., 2021).
Applications in Organic Electronics :
- Research has been done on the design of copolymers based on pyrrolopyridine units for use in organic electronics. This includes studying their thermal stability, optical, and electrochemical properties, which are crucial for applications in organic field-effect transistors and polymer solar cells (Yuan et al., 2012).
properties
IUPAC Name |
3-(2,6-dichlorophenyl)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-13-4-1-5-14(18)12(13)6-7-16(21)20-9-11-3-2-8-19-15(11)10-20/h1-5,8H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGPQSJXSYVIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CCC3=C(C=CC=C3Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7-Methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2809655.png)
![1,3-Bis(4-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2809658.png)
![1-(3-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2809659.png)
![1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2809660.png)
![1-[(2-Fluorophenyl)methyl]-2-propylbenzimidazole](/img/structure/B2809662.png)

![N-[4-(1-Oxa-4-azaspiro[5.5]undecane-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2809666.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,5-difluorobenzoate](/img/structure/B2809667.png)
![5-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-3-oxo-2-(pyridin-2-yl)pentanenitrile](/img/structure/B2809668.png)

![Phenyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2809672.png)
![Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate](/img/structure/B2809674.png)